molecular formula C13H27NO6Si B14128444 (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate

(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate

Cat. No.: B14128444
M. Wt: 321.44 g/mol
InChI Key: YNTCEMPAYDBVPE-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate is a compound that combines an oxirane (epoxide) group with a carbamate functional group and a triethoxysilyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate typically involves the reaction of an epoxide with a carbamate precursor and a triethoxysilyl reagent. One common method is to react glycidyl carbamate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted silanes.

Scientific Research Applications

Chemistry

In chemistry, (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate is used as a precursor for the synthesis of more complex molecules. Its reactive functional groups allow it to be incorporated into various chemical frameworks.

Biology

In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. The triethoxysilyl group can form strong bonds with silica-based materials, making it useful for coating medical devices.

Medicine

In medicine, this compound can be used in drug delivery systems. Its ability to form stable bonds with other molecules allows it to be used as a linker in targeted drug delivery.

Industry

In industrial applications, this compound is used in the production of advanced materials, such as coatings and adhesives. Its unique combination of functional groups provides enhanced properties, such as improved adhesion and durability.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The oxirane group can react with nucleophiles, while the triethoxysilyl group can form strong bonds with silica-based materials. This dual reactivity allows it to act as a versatile linker in various applications.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Similar in structure but lacks the oxirane and carbamate groups.

    Glycidyl carbamate: Contains the oxirane and carbamate groups but lacks the triethoxysilyl group.

Uniqueness

(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate is unique due to its combination of an oxirane, carbamate, and triethoxysilyl group. This combination provides it with a wide range of reactivity and makes it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H27NO6Si

Molecular Weight

321.44 g/mol

IUPAC Name

oxiran-2-ylmethyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C13H27NO6Si/c1-4-18-21(19-5-2,20-6-3)9-7-8-14-13(15)17-11-12-10-16-12/h12H,4-11H2,1-3H3,(H,14,15)

InChI Key

YNTCEMPAYDBVPE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OCC1CO1)(OCC)OCC

Origin of Product

United States

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